molecular formula C13H11BrO B14025238 4-Benzyl-2-bromophenol

4-Benzyl-2-bromophenol

Cat. No.: B14025238
M. Wt: 263.13 g/mol
InChI Key: OURWGQUABTTWKO-UHFFFAOYSA-N
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Description

4-Benzyl-2-bromophenol is an organic compound that consists of a benzene ring substituted with a bromine atom and a benzyl group. This compound is part of the bromophenol family, which are phenols substituted with bromine atoms. The presence of both hydroxyl and bromine groups in the benzene ring makes it a versatile compound in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyl-2-bromophenol can be synthesized through several methods, including:

    Electrophilic Bromination: This involves the bromination of 4-benzylphenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields this compound.

    Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on a benzene ring with a nucleophile.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using bromine or brominating agents under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-bromophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium amide (NaNH₂) in liquid ammonia.

Major Products:

    Oxidation: Formation of benzyl-4-bromophenone.

    Reduction: Formation of 4-benzylphenol.

    Substitution: Formation of 4-benzyl-2-aminophenol or 4-benzyl-2-thiophenol, depending on the nucleophile used.

Scientific Research Applications

4-Benzyl-2-bromophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-2-bromophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Bromophenol: Similar structure but lacks the benzyl group.

    4-Bromophenol: Similar structure but lacks the benzyl group.

    4-Benzylphenol: Similar structure but lacks the bromine atom.

Uniqueness: 4-Benzyl-2-bromophenol is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-benzyl-2-bromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURWGQUABTTWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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